molecular formula C8H11N B021045 1-Norbornylisocyanide CAS No. 103434-09-9

1-Norbornylisocyanide

Cat. No.: B021045
CAS No.: 103434-09-9
M. Wt: 121.18 g/mol
InChI Key: OJDABTNGJHBQFD-UHFFFAOYSA-N
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Description

1-Norbornylisocyanide is an organic compound with the molecular formula C8H11N. It is a derivative of norbornane, featuring an isocyanide functional group. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry.

Preparation Methods

1-Norbornylisocyanide can be synthesized through several methods. One common synthetic route involves the dehydration of formylamines. The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the product.

In an industrial setting, the production of this compound may involve large-scale dehydration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Norbornylisocyanide undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of norbornylcarboxylic acid derivatives.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield norbornylamines.

    Substitution: The isocyanide group in this compound can participate in nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides, leading to the formation of substituted norbornyl derivatives.

Scientific Research Applications

1-Norbornylisocyanide has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in multicomponent reactions, such as the Ugi reaction, which is widely used in combinatorial chemistry.

    Biology: In biological research, this compound is employed in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features allow for the development of bioactive molecules with therapeutic properties.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Norbornylisocyanide involves its interaction with molecular targets through the isocyanide functional group. This group can act as both a nucleophile and an electrophile, allowing the compound to participate in diverse chemical reactions. The molecular pathways involved in these reactions often include the formation of intermediate complexes with metal ions or other reactive species.

Comparison with Similar Compounds

1-Norbornylisocyanide can be compared with other isocyanide compounds, such as phenylisocyanide and tert-butylisocyanide. While all these compounds share the isocyanide functional group, this compound is unique due to its norbornane backbone, which imparts distinct steric and electronic properties.

    Phenylisocyanide: This compound has a phenyl group attached to the isocyanide functional group. It is less sterically hindered compared to this compound, leading to different reactivity patterns.

    Tert-butylisocyanide: Featuring a tert-butyl group, this compound is more sterically hindered than this compound. Its reactivity is influenced by the bulky tert-butyl group, making it suitable for specific applications where steric effects are crucial.

Properties

IUPAC Name

1-isocyanobicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-9-8-4-2-7(6-8)3-5-8/h7H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHGUYUIGKWVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C12CCC(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908406
Record name 1-Isocyanobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103434-09-9
Record name 1-Norbornylisocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103434099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isocyanobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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